

Spectroscopic Profile of Isopropyl Caprylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl caprylate*

Cat. No.: B1584258

[Get Quote](#)

Introduction: The Molecular Blueprint of Isopropyl Caprylate

Isopropyl caprylate, also known as isopropyl octanoate, is the ester formed from caprylic acid (octanoic acid) and isopropyl alcohol. Its chemical formula is $C_{11}H_{22}O_2$.^[1] This compound finds applications in the flavor, fragrance, and cosmetic industries, where its precise chemical signature is of paramount importance for quality control and formulation efficacy.

Understanding the spectroscopic characteristics of **isopropyl caprylate** is fundamental to its identification, purity assessment, and the elucidation of its chemical behavior in various matrices.

This technical guide provides a comprehensive analysis of the spectroscopic data for **isopropyl caprylate**, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not only the raw spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to chemical analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific

frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.

Theoretical Framework: The Vibrational Language of Esters

For an ester like **isopropyl caprylate**, the most prominent features in its IR spectrum are the absorptions arising from the carbonyl (C=O) and carbon-oxygen (C-O) bonds. The strong C=O stretching vibration is typically observed in the region of $1750\text{-}1735\text{ cm}^{-1}$, a hallmark of saturated aliphatic esters. The C-O stretching vibrations of the ester linkage usually appear as two distinct bands in the $1300\text{-}1000\text{ cm}^{-1}$ region, corresponding to the C-O-C asymmetric and symmetric stretching modes. Additionally, the spectrum will be rich with C-H stretching and bending vibrations from the alkyl chains.

Experimental Protocol: Acquiring the IR Spectrum

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of neat **isopropyl caprylate**.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Methodology:

- Sample Preparation: As **isopropyl caprylate** is a liquid at room temperature, the neat (undiluted) liquid is analyzed. A single drop of the sample is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
- Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric and instrumental interferences.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is acquired.
- Data Acquisition Parameters:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$

- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Peak Assignment

The IR spectrum of **isopropyl caprylate** exhibits characteristic absorption bands that confirm its ester functionality and aliphatic nature.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~2950-2850	Strong	C-H (alkyl)	Stretching
~1735	Strong, Sharp	C=O (ester)	Stretching
~1465	Medium	C-H (alkyl)	Bending (Scissoring)
~1375	Medium	C-H (isopropyl)	Bending (Umbrella)
~1250-1100	Strong	C-O (ester)	Asymmetric & Symmetric Stretching

Causality in Peak Position: The exact position of the C=O stretch is sensitive to its electronic environment. In **isopropyl caprylate**, the absence of conjugation results in a higher wavenumber compared to α,β -unsaturated esters. The presence of two strong C-O stretching bands is characteristic of the ester linkage and provides confirmatory evidence of the functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei with a non-zero nuclear spin, primarily ¹H (protons) and ¹³C.

Theoretical Framework: Chemical Shifts and Spin-Spin Coupling

In an external magnetic field, atomic nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency is known as the chemical shift (δ). Furthermore, the magnetic field of a nucleus can influence the magnetic field of neighboring nuclei through the bonding electrons, a phenomenon called spin-spin coupling, which leads to the splitting of NMR signals into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

Experimental Protocol: Acquiring ^1H and ^{13}C NMR Spectra

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **isopropyl caprylate** for complete structural assignment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a broadband probe.

Methodology:

- **Sample Preparation:** Approximately 10-20 mg of **isopropyl caprylate** is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal reference standard ($\delta = 0.00$ ppm).
- **Data Acquisition Parameters (^1H NMR):**
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 8-16.
- **Data Acquisition Parameters (^{13}C NMR):**

- Pulse Program: Proton-decoupled single-pulse experiment.
- Spectral Width: 0-200 ppm.
- Number of Scans: 128 or more, due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Data Interpretation and Peak Assignment

^1H NMR Spectrum of **Isopropyl Caprylate** (Predicted in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.95	Septet	1H	$-\text{OCH}(\text{CH}_3)_2$
~2.25	Triplet	2H	$-\text{CH}_2\text{-C=O}$
~1.60	Multiplet	2H	$-\text{CH}_2\text{-CH}_2\text{-C=O}$
~1.28	Multiplet	8H	$-(\text{CH}_2)_4-$
~1.20	Doublet	6H	$-\text{OCH}(\text{CH}_3)_2$
~0.88	Triplet	3H	$-\text{CH}_3$ (caprylate)

^{13}C NMR Spectrum of **Isopropyl Caprylate** (Predicted in CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~173.5	C=O
~67.5	-OCH(CH ₃) ₂
~34.5	-CH ₂ -C=O
~31.7	-(CH ₂) ₅ -
~29.1	-(CH ₂) ₅ -
~25.0	-(CH ₂) ₅ -
~22.6	-(CH ₂) ₅ -
~21.8	-OCH(CH ₃) ₂
~14.1	-CH ₃ (caprylate)

Causality in Chemical Shifts and Multiplicities: The downfield chemical shift of the methine proton (~4.95 ppm) and carbon (~67.5 ppm) of the isopropyl group is due to the deshielding effect of the adjacent electronegative oxygen atom. The triplet for the α -methylene protons (~2.25 ppm) arises from coupling to the two protons on the adjacent methylene group. The septet of the isopropyl methine proton is a classic pattern resulting from coupling to the six equivalent methyl protons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of its molecular ion.

Theoretical Framework: Ionization and Fragmentation of Esters

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the

molecular ion ($M^{+}\bullet$). The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. For esters, characteristic fragmentation pathways include:

- α -cleavage: Cleavage of the bond adjacent to the carbonyl group.
- McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ -hydrogen to the carbonyl oxygen, followed by cleavage of the $\alpha\text{-}\beta$ bond. This results in a neutral alkene and a charged enol fragment.

Experimental Protocol: GC-MS Analysis

Objective: To obtain the electron ionization mass spectrum of **isopropyl caprylate** and identify its molecular ion and major fragment ions.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Methodology:

- Sample Introduction: A dilute solution of **isopropyl caprylate** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and separated from other components on a capillary GC column.
- Ionization: As the **isopropyl caprylate** elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by electron impact (typically at 70 eV).
- Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

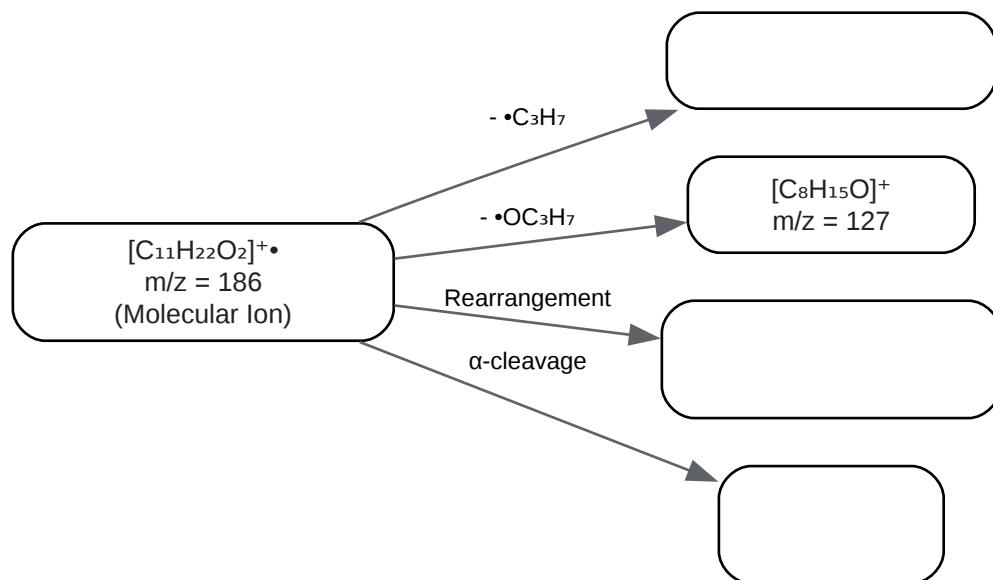
Data Interpretation and Fragmentation Analysis

Mass Spectrum of **Isopropyl Caprylate**:

The mass spectrum of **isopropyl caprylate** will show a molecular ion peak at $m/z = 186$, corresponding to its molecular weight.[\[1\]](#)

Major Fragment Ions:

m/z	Relative Intensity	Proposed Fragment Structure
143	Moderate	$[M - C_3H_7]^+$ (Loss of isopropyl group)
127	High	$[M - OC_3H_7]^+$ (Loss of isopropoxy radical)
102	Moderate	$[C_4H_9COOH_2]^+$ (McLafferty rearrangement product)
87	Moderate	$[C_4H_7O]^+$
60	High	$[C_3H_8O]^{+\bullet}$ (Isopropanol radical cation)
43	Base Peak	$[C_3H_7]^+$ (Isopropyl cation)


Causality in Fragmentation: The base peak at m/z 43 is the highly stable isopropyl cation. The prominent peak at m/z 127 results from the loss of the isopropoxy radical, a common fragmentation pathway for esters. The ion at m/z 102 is a key indicator of the McLafferty rearrangement, which is characteristic of esters with a γ -hydrogen on the acyl chain.

Visualizations

Molecular Structure of Isopropyl Caprylate

Caption: Molecular structure of **isopropyl caprylate**.

Key Fragmentation Pathways in Mass Spectrometry

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways of **isopropyl caprylate** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of **isopropyl caprylate**. The combination of IR, NMR, and Mass Spectrometry allows for unambiguous identification and detailed structural elucidation. The characteristic IR absorptions confirm the ester functionality, the detailed 1H and ^{13}C NMR spectra provide a complete map of the carbon-hydrogen framework, and the mass spectrum reveals the molecular weight and key fragmentation patterns. These data and interpretations serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl caprylate | C11H22O2 | CID 21606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl Caprylate: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584258#spectroscopic-data-for-isopropyl-caprylate-ir-nmr-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com